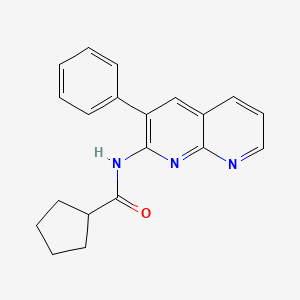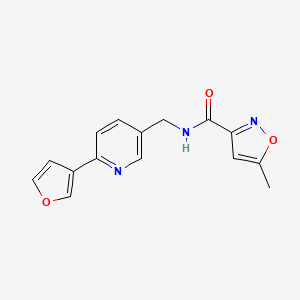
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide, also known as TLN-4601, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and an increase in apoptosis. In neurodegenerative diseases, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to have both biochemical and physiological effects in various cell types and animal models. In cancer cells, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide decreases the activity of carbonic anhydrase IX, leading to a decrease in tumor growth. In neurodegenerative diseases, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide inhibits the aggregation of beta-amyloid and alpha-synuclein proteins, leading to improved cognitive function and neuroprotection.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has not yet been studied extensively in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide research. One direction is to further study its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its safety and efficacy in human clinical trials. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide involves the reaction of 4-(4-methylphenyl)butanoyl chloride with sodium dithiocarbonate in the presence of triethylamine. The resulting compound is then treated with hydrazine hydrate to yield N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-5-7-13(8-6-12)3-2-4-15(17)16-14-9-10-20(18,19)11-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNNBIJDHDMUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)
![2-Chloro-N-[3-(oxan-2-yl)prop-2-ynyl]acetamide](/img/structure/B2821308.png)

![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2821318.png)
![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide](/img/structure/B2821321.png)
![Methyl 5-oxospiro[2.3]hexane-1-carboxylate](/img/structure/B2821322.png)

